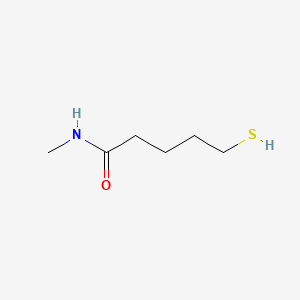

N-methyl-5-sulfanylpentanamide

Description

N-methyl-5-sulfanylpentanamide is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom and a sulfanyl group attached to the pentanamide chain

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

N-methyl-5-sulfanylpentanamide |

InChI |

InChI=1S/C6H13NOS/c1-7-6(8)4-2-3-5-9/h9H,2-5H2,1H3,(H,7,8) |

InChI Key |

HCYNHIBYIZPVGJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-sulfanylpentanamide typically involves the reaction of N-methylpentylamine with a suitable sulfanylating agent. One common method includes the use of thiol compounds under controlled conditions to introduce the sulfanyl group into the pentanamide structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or recrystallization, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-sulfanylpentanamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: N-methyl-5-aminopentanamide.

Substitution: Various substituted pentanamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-5-sulfanylpentanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-5-sulfanylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-methyl-5-sulfanylpentanamide can be compared to other similar compounds, such as:

N-methyl-5-aminopentanamide: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

N-methyl-5-sulfinylpentanamide: Contains a sulfinyl group instead of a sulfanyl group, leading to different oxidation states and reactivity.

N-methyl-5-sulfonylpentanamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Biological Activity

N-methyl-5-sulfanylpentanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group and a sulfanyl group attached to a pentanamide backbone. Its chemical formula can be represented as . The structural features of this compound are crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as histone deacetylases (HDACs), which play a significant role in regulating gene expression and cellular functions .

- Cytotoxic Effects : Research indicates that modifications in the molecular structure, such as the introduction of an N-methyl group, can significantly alter the cytotoxicity and binding affinity to target proteins like heat-shock protein 90 (Hsp90) .

Biological Activity Data

The following table summarizes some findings related to the biological activities associated with this compound and similar compounds:

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of Hsp90, leading to disrupted protein folding and increased apoptosis rates.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit histone deacetylase activity. The results indicated that this compound effectively reduced HDAC activity in vitro, suggesting its potential as a therapeutic agent in epigenetic modulation for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.